

Toxicological Profile of Creosote Components: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Creosote is a complex mixture of several hundred chemicals, primarily derived from the high-temperature distillation of coal tar or wood.[1][2] It has been widely used as a wood preservative for over a century, as well as in medicinal and other industrial applications.[3][4] However, the constituent components of creosote, which vary depending on the source and production process, are associated with a range of toxicological effects.[1] This technical guide provides a comprehensive overview of the toxicological profile of the principal components of creosote, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of toxicity.

The primary components of **creosote** can be broadly categorized into three main groups:

- Polycyclic Aromatic Hydrocarbons (PAHs): These constitute the largest portion of coal tar creosote, often up to 85%. Many PAHs are known to be carcinogenic and genotoxic.
- Phenolic Compounds: This group includes phenol, cresols, xylenols, and guaiacol, which are
 major constituents of wood creosote and are also present in coal tar creosote. These
 compounds are known for their corrosive and systemic toxic effects.
- Heterocyclic Compounds: Nitrogen, sulfur, and oxygen-containing heterocyclic compounds make up a smaller fraction of creosote but contribute to its overall toxicity.



This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the toxicology of these compounds for risk assessment, development of safety protocols, and research into potential therapeutic interventions for exposure-related health effects.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for the key components of **creosote**. These data are derived from studies on individual compounds and provide a basis for understanding the potential toxicity of **creosote** mixtures.

Table 1: Acute Toxicity Data for Phenolic Components of Creosote



Compound	Species	Route	LD50 (mg/kg)	LC50 (mg/L or ppm)	Reference(s
Cresols (mixed isomers)	Rat	Oral	121 - 242	-	
Rabbit	Dermal	620 - 1100	-		
Rat	Inhalation	-	29 - 58 mg/m³ (LC50)		
o-Cresol	Rat	Oral	121	-	
Rabbit	Dermal	620	-		•
m-Cresol	Rat	Oral	242	-	
Rabbit	Dermal	1100	-		•
p-Cresol	Rat	Oral	207	-	
Rabbit	Dermal	750	-		
Guaiacol	Rat	Oral	520	-	
Mouse	Oral	621	-		
Rabbit	Dermal	4600	-		
Mouse	Inhalation	-	10705.6 ppm (4-hour)	_	
Xylenols (mixed isomers)	Rat	Oral	296 - 3620	-	
Rabbit	Dermal	>1000	-		•
2,6-Xylenol	Rat	Oral	296	-	
Xylene (mixed isomers)	Rat	Oral	3500 - 4300	-	



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Rabbit	Dermal	>4350 - >5000	-
Rat	Inhalation	-	5000 - 6700 ppm (4-hour)

Table 2: Repeated-Dose Toxicity Data for Phenolic Components of Creosote



Compo	Species	Route	Duratio n	NOAEL (mg/kg/ day)	LOAEL (mg/kg/ day)	Effects Observe d at LOAEL	Referen ce(s)
m/p- Cresol mixture	Rat	Oral (diet)	28 days	27	95	Hyperpla sia of nasal respirator y epitheliu m	
Rat	Oral (diet)	13 weeks	131 (female)	123 (male)	Hyperpla sia of nasal respirator y epitheliu m		
o-Cresol	Rat	Oral (diet)	13 weeks	-	510	Increase d liver weight	
2,4- Xylenol	Rat	Oral (gavage)	90 days	60	180	Decrease d body weight, hyperpla sia of forestom ach epitheliu m	
Mouse	Oral (gavage)	90 days	50	250	Hematolo gical effects, clinical		-



					signs of toxicity	
2,6- Xylenol	Rat	Oral (gavage)	28 days	100	400	Salivatio n, ataxia, hematolo gical changes, increase d liver weight

Table 3: Carcinogenicity and Genotoxicity of Creosote and its Components

Substance	Carcinogenicity Classification	Genotoxicity	Reference(s)
Coal Tar Creosote	IARC Group 2A (Probably carcinogenic to humans)	Positive in multiple in vitro and in vivo assays	
Coal Tar	NTP: Known to be a human carcinogen	Positive for gene mutations, DNA damage, and DNA adduct formation	-
Polycyclic Aromatic Hydrocarbons (e.g., Benzo[a]pyrene)	IARC Group 1 (Carcinogenic to humans)	Potent mutagens and genotoxins	-
Cresols	EPA Group C (Possible human carcinogen)	Mixed results; some evidence of promoting activity	

Experimental Protocols



A comprehensive toxicological evaluation of **creosote** and its components involves a variety of standardized experimental protocols. The following sections describe the general methodologies for key toxicological endpoints.

Acute Toxicity Testing (OECD 401, 402, 403)

Acute toxicity studies are designed to determine the median lethal dose (LD50) or median lethal concentration (LC50) of a substance after a single exposure.

- Oral (OECD 401): The test substance is administered by gavage in a single dose to fasted rodents (usually rats). Animals are observed for at least 14 days for signs of toxicity and mortality.
- Dermal (OECD 402): The test substance is applied to a shaved area of the skin of rabbits or rats for 24 hours. Observations for skin irritation, systemic toxicity, and mortality are made for 14 days.
- Inhalation (OECD 403): Rodents are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a fixed period (typically 4 hours). Animals are then observed for 14 days.

Repeated-Dose Toxicity Studies (OECD 407, 408)

These studies assess the toxic effects of a substance following repeated exposure over a subchronic period.

- 28-Day Study (OECD 407): The test substance is administered daily to rodents, typically by
 oral gavage or in the diet, for 28 days. Endpoints include clinical observations, body weight
 changes, food and water consumption, hematology, clinical chemistry, and histopathology of
 major organs.
- 90-Day Study (OECD 408): Similar to the 28-day study but with a longer duration of 90 days, providing more comprehensive information on cumulative toxicity.

Carcinogenicity Bioassay (NTP TR-001)

Long-term carcinogenicity bioassays are conducted to evaluate the tumor-inducing potential of a substance.



 Procedure: Typically, groups of 50 male and 50 female rats and mice are exposed to the test substance for two years. For dermal carcinogenicity studies of **creosote**, the substance is applied to the shaved skin of mice several times a week. Animals are monitored for tumor development, and a complete histopathological examination of all tissues is performed at the end of the study.

Genotoxicity Assays

Genotoxicity assays are used to detect substances that can induce genetic damage.

- Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro assay uses strains of Salmonella typhimurium that are auxotrophic for histidine. The test substance is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 mix).
 Mutagenic substances will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay assesses
 chromosomal damage in vivo. Rodents are treated with the test substance, and bone
 marrow or peripheral blood is collected. The frequency of micronucleated polychromatic
 erythrocytes is determined, which is an indicator of chromosomal breakage or spindle
 disruption.

Developmental Toxicity Study (OECD 414)

These studies evaluate the potential of a substance to cause adverse effects on the developing fetus.

 Procedure: Pregnant female animals (typically rats or rabbits) are administered the test substance during the period of organogenesis. Dams are observed for signs of maternal toxicity. Fetuses are examined for external, visceral, and skeletal malformations.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of **creosote** components is mediated by a variety of molecular mechanisms and signaling pathways.



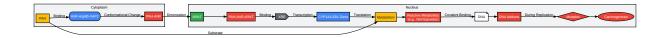
Polycyclic Aromatic Hydrocarbons (PAHs) and the Aryl Hydrocarbon Receptor (AhR) Pathway

Many of the toxic effects of PAHs, including their carcinogenicity, are initiated by their metabolism to reactive intermediates. This process is largely regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Mechanism:

- PAHs enter the cell and bind to the cytosolic AhR, which is complexed with chaperone proteins.
- This binding causes the dissociation of the chaperone proteins and the translocation of the PAH-AhR complex into the nucleus.
- In the nucleus, the PAH-AhR complex dimerizes with the AhR Nuclear Translocator (ARNT).
- The resulting heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
- This binding activates the transcription of genes encoding for metabolic enzymes, most notably Cytochrome P450 enzymes like CYP1A1 and CYP1B1.
- These enzymes metabolize PAHs into highly reactive electrophilic intermediates, such as diol epoxides.
- These reactive metabolites can covalently bind to DNA, forming PAH-DNA adducts.
- If not repaired, these DNA adducts can lead to mutations during DNA replication, potentially initiating the process of carcinogenesis.





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PAH-Mediated Genotoxicity via the AhR Pathway

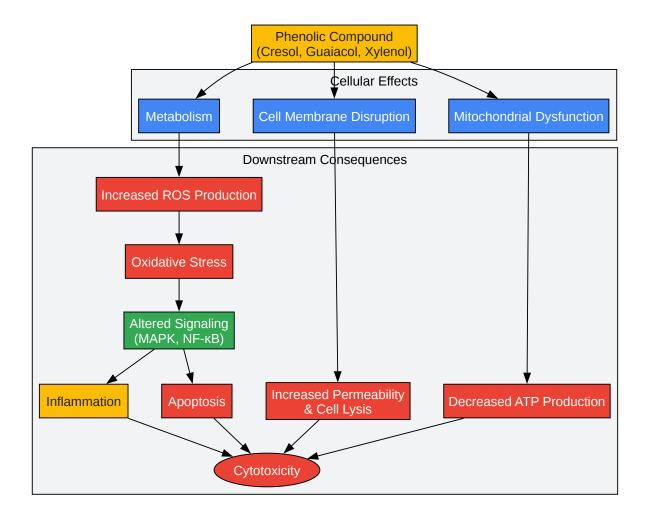
Toxicity of Phenolic Compounds

The toxicity of phenolic compounds like cresols, guaiacol, and xylenols involves several mechanisms, primarily related to their corrosive nature and their ability to induce oxidative stress.

- Membrane Disruption: Phenolic compounds can disrupt cell membranes, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.
- Oxidative Stress: Metabolism of phenolic compounds can lead to the formation of reactive oxygen species (ROS), which can damage cellular macromolecules, including lipids, proteins, and DNA. This oxidative stress can trigger inflammatory responses and apoptosis.
- Mitochondrial Dysfunction: Cresols have been shown to inhibit mitochondrial respiration, leading to a decrease in ATP production and an increase in mitochondrial swelling. This impairment of cellular energy metabolism contributes to cytotoxicity.
- Modulation of Signaling Pathways: Phenolic compounds can modulate various signaling pathways, including:
 - MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Phenolic compounds can either activate or inhibit this pathway, depending on the specific compound and cell type, leading to diverse cellular outcomes.



• NF-κB Pathway: This pathway plays a crucial role in inflammation. Guaiacol has been shown to inhibit the activation of NF-κB, which may contribute to its anti-inflammatory effects.



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General Mechanisms of Phenolic Compound Toxicity



Conclusion

The toxicological profile of **creosote** is complex and multifaceted, reflecting the diverse chemical nature of its components. The polycyclic aromatic hydrocarbons in coal tar **creosote** are of particular concern due to their well-established genotoxicity and carcinogenicity, which are mediated primarily through the Aryl Hydrocarbon Receptor signaling pathway and the formation of DNA adducts. The phenolic components, prevalent in both wood and coal tar **creosote**, contribute to the overall toxicity through their corrosive effects, induction of oxidative stress, and disruption of cellular functions.

This technical guide provides a summary of the current knowledge on the toxicology of the major **creosote** components. It is essential for researchers and professionals in related fields to have a thorough understanding of these toxicological profiles to ensure the safe handling of **creosote**-containing materials, to assess the risks associated with environmental and occupational exposures, and to guide further research into the mechanisms of toxicity and potential therapeutic strategies. The provided data and experimental outlines serve as a valuable resource for these endeavors.

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